molecular formula C23H19ClF3NO3 B1674341 lambda-Cyhalothrin CAS No. 76703-65-6

lambda-Cyhalothrin

Cat. No.: B1674341
CAS No.: 76703-65-6
M. Wt: 449.8 g/mol
InChI Key: ZXQYGBMAQZUVMI-BWHPXCRDSA-N
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Description

Lambda-cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high efficacy and low application rates. This compound is a mixture of two stereoisomers, which are mirror images of each other. This compound is effective against a broad spectrum of insects, including aphids, beetles, and butterfly larvae .

Mechanism of Action

Target of Action

Lambda-Cyhalothrin primarily targets the voltage-gated sodium channels (VGSC) and glutamate-gated chloride channels (GluCl) in insects . These channels play a crucial role in the transmission of nerve impulses. This compound also affects a wide spectrum of insects including aphids, butterfly larvae, beetles, and various Hemiptera insects .

Mode of Action

This compound disrupts the normal functioning of the nervous system in insects . It binds to the voltage-gated sodium channels, prolonging the opening of these channels. This leads to an influx of sodium ions, causing repetitive nerve firing, paralysis, and eventually death .

Biochemical Pathways

This compound affects several biochemical pathways. It is primarily detoxified by cytochrome P450 monooxygenases (P450) , glutathione S-transferases (GST) , and carboxylesterases (CarE) . The up-regulation of these detoxification genes is a common metabolic mechanism employed by insects to counteract the effects of insecticides .

Pharmacokinetics

This compound exhibits properties typical of many pyrethroids. It is lipophilic, allowing it to readily penetrate insect cuticles. Once inside the body, it is distributed throughout the tissues. The compound is metabolized by various enzymes and excreted . .

Result of Action

The primary result of this compound’s action is the rapid knockdown of insects, leading to their death . It also has repellent properties, deterring pests from treated areas . Improper use can lead to harmful effects in non-target organisms, including humans, where it can cause symptoms like dizziness, headache, nausea, skin tingling, salivation, tremors, and in severe cases, seizures, loss of consciousness, or death .

Action Environment

This compound binds tightly to soil and sediments, limiting runoff to aquatic habitats and reducing exposure to terrestrial organisms . Its efficacy and stability can be influenced by environmental factors such as temperature, which can influence insect paralysis and the toxicity of this compound . It is also noted that sunlight breaks it down quickly and it is metabolized by soil microbes .

Biochemical Analysis

Biochemical Properties

Lambda-Cyhalothrin interacts with various enzymes and proteins. It primarily acts on the voltage-gated sodium channels (VGSC) in the nervous system . It modifies the gating kinetics of these channels, leading to prolonged sodium ion influx, depolarization of the neuronal membrane, and subsequent paralysis of the organism .

Cellular Effects

This compound has been observed to cause significant alterations in cellular processes. In a study conducted on zebrafish, exposure to this compound led to significant alterations in behavioural patterns, linked to a decrease in brain acetylcholine esterase activity . It also induces oxidative stress through an increase in the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with VGSC. It binds to these channels, modifying their gating kinetics and leading to prolonged sodium ion influx . This results in the depolarization of the neuronal membrane and subsequent paralysis of the organism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade in alkaline water with a half-life of approximately 7 days . Degradation does not occur at neutral and acidic pHs . Its effects on cellular function over time have been studied in zebrafish, where chronic exposure led to significant behavioural and physiological changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish, exposure to varying concentrations led to significant alterations in behavioural patterns and physiological functions . At high doses, it can cause decreased body weight gain and food consumption in rats .

Metabolic Pathways

This compound is metabolized by various enzymes. Studies have shown that cytochrome P450 monooxygenases (P450), glutathione S-transferases (GST), and carboxylesterases (CarE) are involved in its detoxification process .

Transport and Distribution

This compound is unlikely to remain in the topsoil due to its rapid degradation by sunlight and soil microbes

Subcellular Localization

Given its lipophilic nature and its primary target being the nervous system, it is likely to be localized in the neuronal cells where it interacts with VGSC .

Preparation Methods

Lambda-cyhalothrin is synthesized through a multi-step process involving several key intermediates. The preparation begins with the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-phenoxybenzyl alcohol in the presence of a base to yield cyhalothrin. Finally, cyhalothrin undergoes epimerization to produce this compound .

Industrial production methods often involve the use of solvents such as n-hexane and catalysts like dimethylformamide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Lambda-cyhalothrin undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions are often more polar and less toxic than the parent compound .

Scientific Research Applications

Lambda-cyhalothrin has a wide range of scientific research applications:

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYGBMAQZUVMI-RDDWSQKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO3
Record name LAMBDA-CYHALOTHRIN
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Source PubChem
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DSSTOX Substance ID

DTXSID7032559, DTXSID801033434
Record name lambda-Cyhalothrin
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Record name [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester
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Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).
Record name LAMBDA-CYHALOTHRIN
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Solubility

Solubility in water: none
Record name LAMBDA-CYHALOTHRIN
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Density

Relative density (water = 1): 1.3
Record name LAMBDA-CYHALOTHRIN
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name LAMBDA-CYHALOTHRIN
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CAS No.

91465-08-6, 76703-65-6
Record name λ-Cyhalothrin
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Record name lambda-Cyhalothrin, (-)-
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Record name lambda-Cyhalothrin [ISO]
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Record name [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester
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Record name A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel
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Record name .LAMBDA.-CYHALOTHRIN
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Record name .LAMBDA.-CYHALOTHRIN, (-)-
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Melting Point

49.2 °C
Record name LAMBDA-CYHALOTHRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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